molecular formula C10H12FNO3 B8027977 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene

2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene

Cat. No.: B8027977
M. Wt: 213.21 g/mol
InChI Key: AHMAFDFHUGDOQD-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of a fluorine atom, a nitro group, and an alkoxy group attached to a benzene ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene typically involves the nitration of a fluorinated aromatic precursor followed by the introduction of the alkoxy group. One common method includes:

    Nitration: The fluorinated aromatic compound is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Alkylation: The nitro-fluorobenzene is then reacted with an appropriate alkylating agent, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate to form the desired alkoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The alkoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: 2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene.

    Substitution: 2-Methoxy-1-(2-methylpropoxy)-3-nitrobenzene.

    Oxidation: 2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde.

Scientific Research Applications

2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-(2-methylpropoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    2-Fluoro-1-(2-methylpropoxy)-3-aminobenzene: The nitro group is reduced to an amino group.

    2-Fluoro-1-(2-methylpropoxy)-3-benzaldehyde: The nitro group is oxidized to a carbonyl group.

Uniqueness

2-Fluoro-1-(2-methylpropoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro, fluorine, and alkoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-fluoro-1-(2-methylpropoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(10(9)11)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMAFDFHUGDOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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